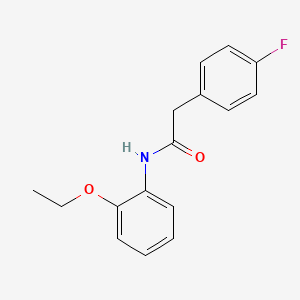

![molecular formula C19H17N3O B5858263 1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)

1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

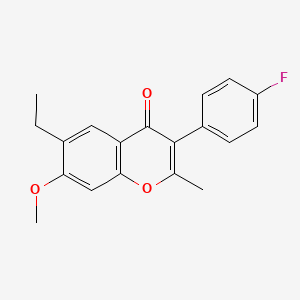

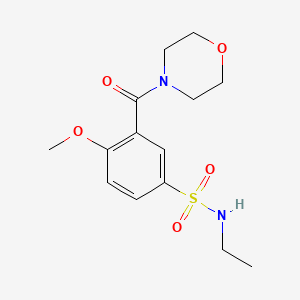

“1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C19H17N3O . It has an average mass of 303.358 Da and a mono-isotopic mass of 303.137177 Da . This compound is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring attached to a naphthalene moiety via an ethyl linker . The naphthalene moiety consists of two fused benzene rings .Mechanism of Action

Target of Action

The primary target of this compound is Adenosine deaminase . Adenosine deaminase is an enzyme that catalyzes the hydrolytic deamination of adenosine and 2-deoxyadenosine, playing an important role in purine metabolism and in adenosine homeostasis .

Mode of Action

Given its target, it can be inferred that it may interact with adenosine deaminase to modulate signaling by extracellular adenosine .

Biochemical Pathways

Considering its target, it likely impacts the purine metabolism pathway and adenosine homeostasis .

Result of Action

Given its target, it can be inferred that it may influence the levels of adenosine and 2-deoxyadenosine in the body, thereby affecting purine metabolism and adenosine signaling .

Advantages and Limitations for Lab Experiments

NBIA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, NBIA exhibits a wide range of biological activities, making it a versatile compound for studying various signaling pathways. However, NBIA also has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Moreover, NBIA has not been extensively studied in vivo, limiting its potential therapeutic applications.

Future Directions

There are several future directions for NBIA research. Firstly, more studies are needed to understand the mechanism of action of NBIA. Secondly, in vivo studies are needed to determine the potential therapeutic applications of NBIA. Thirdly, the development of NBIA derivatives with improved biological activities could lead to the discovery of new drugs. Finally, the use of NBIA in combination with other drugs could lead to the development of more effective therapies for various diseases.

Conclusion:

In conclusion, NBIA is a benzimidazole derivative that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties. NBIA exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway and the caspase cascade. NBIA has several advantages for lab experiments, including its ease of synthesis and purification. However, more studies are needed to understand the mechanism of action of NBIA and its potential therapeutic applications.

Synthesis Methods

NBIA can be synthesized by the reaction of 2-naphthol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The product is then subjected to cyclization using sodium hydride in dimethylformamide. Finally, the crude product is purified using column chromatography to obtain pure NBIA.

Scientific Research Applications

NBIA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. NBIA also exhibits anticancer activity by inducing apoptosis in cancer cells. Moreover, NBIA has been shown to possess antiviral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name |

1-(2-naphthalen-2-yloxyethyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c20-19-21-17-7-3-4-8-18(17)22(19)11-12-23-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2,(H2,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVQJKFUBSLSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4N=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

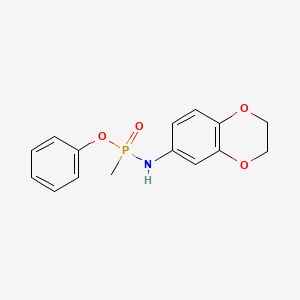

![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)

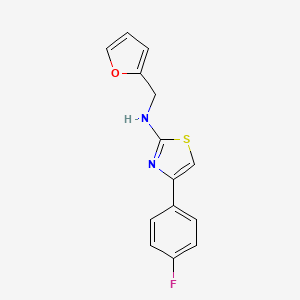

![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)

![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)

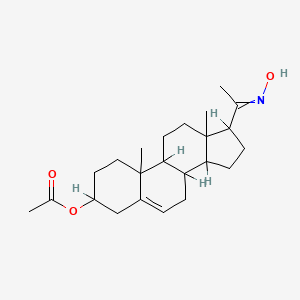

![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)